molecular formula C20H19ClN4O4S2 B2694561 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 896022-00-7

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2694561
CAS RN: 896022-00-7
M. Wt: 478.97
InChI Key: STJRBKQPFCKMHY-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide” is a complex organic molecule. It contains several functional groups, including an amide, a thiadiazole ring, and a chlorobenzyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold has shown promise as an anticancer agent. Researchers have synthesized various derivatives based on this scaffold, including the compound . These derivatives exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Further studies are needed to explore their specific mechanisms of action and potential clinical applications .

Antioxidant Properties

The compound’s 2-aminothiazole core contributes to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. By scavenging reactive oxygen species, this compound may have therapeutic implications for oxidative stress-related diseases .

Antimicrobial Effects

The 2-aminothiazole-based derivatives have demonstrated antimicrobial properties. They inhibit the growth of bacteria, fungi, and other pathogens. These compounds could be explored as potential antibiotics or antifungal agents in the fight against infectious diseases .

Anti-Inflammatory Potential

Inflammation is a common underlying factor in various diseases. The 2-aminothiazole scaffold has been investigated for its anti-inflammatory effects. By modulating inflammatory pathways, this compound may offer therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and autoimmune disorders .

PI3K and mTOR Inhibition

The compound N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide (a derivative of the 2-aminothiazole scaffold) displays toxicity as a dual inhibitor of PI3K and mTOR pathways. These pathways are crucial for cell growth, survival, and proliferation. Inhibiting them may have implications in cancer therapy .

Synthetic Strategies

Researchers have developed synthetic strategies to access novel 2-aminothiazole derivatives. These include N-substituted, 3-substituted, 4-substituted, multi-substituted, and aryl/alkyl-substituted compounds. Understanding these synthetic pathways can guide rational design for future medical applications .

properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c1-28-13-7-8-14(16(9-13)29-2)18(27)23-19-24-25-20(31-19)30-11-17(26)22-10-12-5-3-4-6-15(12)21/h3-9H,10-11H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJRBKQPFCKMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

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